4-(Dimethoxymethyl)pyridine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dimethoxymethyl)pyridine-3-carbaldehyde is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with a dimethoxymethyl group at the 4-position and a formyl group at the 3-position. It is a valuable intermediate in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethoxymethyl)pyridine-3-carbaldehyde can be achieved through several methods. One common approach involves the reaction of pyridine-3-carbaldehyde with dimethoxymethane in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, and the product is obtained in good yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and scalability. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
4-(Dimethoxymethyl)pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dimethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: 4-(Dimethoxymethyl)pyridine-3-carboxylic acid.
Reduction: 4-(Dimethoxymethyl)pyridine-3-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Dimethoxymethyl)pyridine-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Dimethoxymethyl)pyridine-3-carbaldehyde depends on its specific application. In general, the compound can interact with various molecular targets and pathways, leading to different biological effects. For example, in medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors, thereby influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
4-(Dimethoxymethyl)pyridine-3-carbaldehyde can be compared with other pyridine derivatives, such as:
Pyridine-3-carbaldehyde: Lacks the dimethoxymethyl group, making it less versatile in certain synthetic applications.
Pyridine-4-carbaldehyde: Has the formyl group at the 4-position instead of the 3-position, leading to different reactivity and applications.
Pyridine-2-carbaldehyde: The formyl group is at the 2-position, which affects its chemical behavior and uses.
The presence of the dimethoxymethyl group in this compound provides unique reactivity and makes it a valuable intermediate in various synthetic pathways.
Properties
CAS No. |
1300034-66-5 |
---|---|
Molecular Formula |
C9H11NO3 |
Molecular Weight |
181.19 g/mol |
IUPAC Name |
4-(dimethoxymethyl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C9H11NO3/c1-12-9(13-2)8-3-4-10-5-7(8)6-11/h3-6,9H,1-2H3 |
InChI Key |
UXRLLXIRZINAGK-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=C(C=NC=C1)C=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.